N-(2,4-difluorophenyl)-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-3,5-dinitrobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms and two nitro groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-3,5-dinitrobenzamide typically involves the reaction of 2,4-difluoroaniline with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Reduction: Formation of N-(2,4-difluorophenyl)-3,5-diaminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, although these are less common.
Scientific Research Applications
N-(2,4-difluorophenyl)-3,5-dinitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the effects of fluorine and nitro substitutions on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes and receptors that play a crucial role in cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, leading to the suppression of cancer cell growth . The presence of fluorine atoms enhances its binding affinity to these targets, while the nitro groups contribute to its overall reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: Similar in structure but with one less nitro group, leading to different reactivity and applications.
2,4-Difluorophenyl isocyanate: Another fluorinated compound with different functional groups and applications.
Uniqueness
N-(2,4-difluorophenyl)-3,5-dinitrobenzamide is unique due to the combination of fluorine and nitro groups, which impart distinct chemical and biological properties. This combination makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H7F2N3O5 |
---|---|
Molecular Weight |
323.21 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H7F2N3O5/c14-8-1-2-12(11(15)5-8)16-13(19)7-3-9(17(20)21)6-10(4-7)18(22)23/h1-6H,(H,16,19) |
InChI Key |
CJEQXOUSAMWFCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.